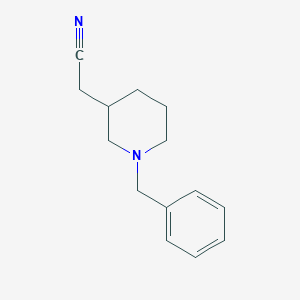

2-(1-Benzylpiperidin-3-YL)acetonitrile

概要

説明

2-(1-Benzylpiperidin-3-YL)acetonitrile is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C14H18N2 and a molecular weight of 214.31 g/mol

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-YL)acetonitrile typically involves the reaction of piperidine derivatives with benzyl halides and nitriles.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing by-products and impurities .

化学反応の分析

Hydrogenation Reactions

The nitrile group undergoes catalytic hydrogenation to form primary amines. For example:

Reaction :

2-(1-Benzylpiperidin-3-yl)acetonitrile + H₂ (5–10 bar) → 2-(1-Benzylpiperidin-3-yl)ethylamine

Conditions :

-

Catalyst: Raney Nickel or Palladium on Carbon

-

Solvent: Methanol or Ethanol

-

Temperature: 50–80°C

-

Time: 6–12 hours

Mechanism :

The nitrile is reduced to a primary amine via intermediate imine formation. Piperidine substituents remain intact under these conditions.

Nucleophilic Substitution

The nitrile’s α-carbon participates in alkylation or coupling reactions.

Example :

Reaction :

this compound + Benzyl bromide → 2-(1-Benzylpiperidin-3-yl)-3-phenylpropanenitrile

Conditions :

Applications :

Used to synthesize extended-chain nitriles for drug intermediates.

Hydrolysis to Carboxylic Acids

Controlled hydrolysis converts nitriles to carboxylic acids.

Reaction :

this compound + H₂O → 2-(1-Benzylpiperidin-3-yl)acetic acid

Conditions :

Note : Over-hydrolysis may degrade the piperidine ring.

Coupling Reactions

The nitrile group facilitates amide bond formation via carbodiimide-mediated coupling.

Example :

Reaction :

this compound + R-COOH → 2-(1-Benzylpiperidin-3-yl)acetamide

Conditions :

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems.

Example :

Reaction :

this compound → 1-Benzyl-3-azabicyclo[3.2.1]octane-2-carbonitrile

Conditions :

Stability and Side Reactions

科学的研究の応用

2-(1-Benzylpiperidin-3-YL)acetonitrile is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and drug development. It is a piperidine derivative featuring a benzyl group attached to a piperidine ring, with an acetonitrile functional group.

Molecular Structure and Properties

The molecular formula for this compound is C14H18N2, and it has a molecular weight of approximately 214.31 g/mol . It consists of a benzyl group attached to a piperidine ring, with an acetonitrile functional group.

Synthesis

this compound can be synthesized through various methods, including nucleophilic substitution reactions and other organic synthesis techniques. The synthesis typically involves the reaction of benzylpiperidine with acetonitrile under specific conditions, potentially requiring specific catalysts or solvents to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

This compound is a versatile chemical compound used in scientific research, with applications ranging from medicinal chemistry to drug discovery.

Acetylcholinesterase Inhibitor

this compound is studied for its biological activity, particularly as an acetylcholinesterase inhibitor, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. It likely exerts its effects by binding to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in synaptic clefts.

Ligand for Serotonin Receptors and Cholinesterases

Research suggests that compounds similar to this compound exhibit significant biological activity, particularly as ligands for serotonin receptors and butyrylcholinesterase inhibitors. These activities suggest potential applications in treating neurological disorders and cognitive dysfunctions. For example, related compounds have been studied for their interactions with serotonin 5-HT6 receptors, which are implicated in mood regulation and cognitive processes.

Reactions

The reactions involving this compound primarily include nucleophilic substitutions and cyclization processes. It can undergo reactions typical of nitriles, such as hydrolysis to form corresponding carboxylic acids or amides. Additionally, the presence of the piperidine ring allows for further functionalization through alkylation or acylation reactions. Acetonitrile can act as a nucleophile in various reactions, including those catalyzed by transition metals, which can facilitate the formation of more complex organic structures.

Interaction Studies

Interaction studies focus on how this compound interacts with various biological targets. Its affinity for serotonin receptors and cholinesterases has been evaluated using radiolabeled ligand binding assays. Computational modeling has been employed to predict binding affinities and interaction modes with target proteins, enhancing the understanding of its biological activity.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific positioning of functional groups that confer distinct pharmacological properties compared to its analogs. Its interaction profile with neurotransmitter receptors makes it particularly interesting for further exploration in drug development contexts.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Benzylpiperidin-4-yl)acetonitrile | Structure | Exhibits different receptor selectivity |

| 1-(Benzyl)piperidine | Structure | Lacks the acetonitrile side chain |

| 3-(1-Benzylpiperidin-4-yl)propanenitrile | Structure | Longer aliphatic chain affecting lipophilicity |

作用機序

The mechanism of action of 2-(1-Benzylpiperidin-3-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

1-Benzylpiperidine: Similar structure but lacks the nitrile group.

3-Benzylpiperidine: Similar structure with the benzyl group attached at a different position.

2-(1-Phenylpiperidin-3-YL)acetonitrile: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

2-(1-Benzylpiperidin-3-YL)acetonitrile is unique due to the presence of both the benzyl and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .

生物活性

2-(1-Benzylpiperidin-3-YL)acetonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor . This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological effects. The structure of this compound includes a benzyl group attached to a piperidine ring and an acetonitrile functional group, making it a subject of interest for therapeutic applications, especially in the context of neurodegenerative diseases like Alzheimer's disease.

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of acetylcholinesterase . By binding to the active site of AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of piperidine derivatives can significantly influence their inhibitory potency against AChE. For instance, studies have shown that compounds with similar structural motifs exhibit varying degrees of inhibition, suggesting that specific functional groups and their orientations play a critical role in binding affinity and activity .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | AChE Inhibition (%) | Reference |

|---|---|---|

| This compound | TBD (to be determined) | |

| Donepezil | >90% | |

| Rivastigmine | >80% | |

| Galantamine | >70% |

Note: TBD indicates that specific quantitative data for this compound's AChE inhibition is still under investigation.

Synthesis and Analytical Methods

The synthesis of this compound typically involves nucleophilic substitution reactions between benzylpiperidine and acetonitrile under optimized conditions. Various catalysts and solvents may be employed to enhance yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and assess the purity of the synthesized compound.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in cellular models. For example, experiments conducted on human neuroblastoma cell lines (SH-SY5Y) demonstrated that this compound could mitigate cell death induced by oxidative stress, suggesting its potential as a therapeutic agent against neurodegeneration .

Multitarget Activity

In addition to its AChE inhibitory properties, there is emerging evidence that this compound may interact with other molecular targets involved in neurodegenerative pathways. This multitarget activity enhances its therapeutic potential, as compounds that can address multiple aspects of disease pathology are often more effective than those targeting a single pathway .

特性

IUPAC Name |

2-(1-benzylpiperidin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRIWGFJEARQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494360 | |

| Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-20-9 | |

| Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。